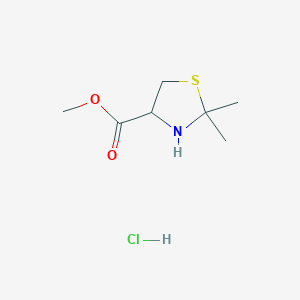Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
CAS No.: 3963-50-6
Cat. No.: VC7972727
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3963-50-6 |
|---|---|
| Molecular Formula | C7H14ClNO2S |
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2S.ClH/c1-7(2)8-5(4-11-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H |
| Standard InChI Key | GLFFFEOHNDONDZ-UHFFFAOYSA-N |
| SMILES | CC1(NC(CS1)C(=O)OC)C.Cl |
| Canonical SMILES | CC1(NC(CS1)C(=O)OC)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s thiazolidine ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a saturated five-membered configuration. The nitrogen atom occupies position 1, while the sulfur atom resides at position 3 . Two methyl groups are appended to the carbon at position 2, imparting significant steric hindrance that influences reactivity and conformational stability. At position 4, a carboxylate ester group () is attached, which enhances solubility in polar solvents and facilitates further chemical modifications .
The hydrochloride salt form arises from protonation of the nitrogen atom, improving crystallinity and stability for storage and handling . The molecular structure is definitively represented by the SMILES notation and the InChIKey , both of which encode the spatial arrangement and bonding patterns critical to its chemical behavior.
Comparative Analysis of Related Thiazolidines
Thiazolidine derivatives exhibit diverse pharmacological activities, with structural variations dictating their functional roles. The table below contrasts methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride with analogous compounds:
| Compound Name | Structural Features | Key Differentiators |
|---|---|---|
| Thiazolidine-4-carboxylic acid | Carboxylic acid at position 4 | Direct participation in peptide bonding |
| 2,2-Dimethylthiazolidine | No ester group; reduced polarity | Limited solubility in aqueous media |
| Methyl 2-methyl-1,3-thiazolidine-4-carboxylate | Single methyl group at position 2 | Lower steric hindrance |
This compound’s dual methyl groups and ester functionality distinguish it as a sterically shielded, synthetically flexible intermediate .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride likely involves cyclization of cysteine derivatives or condensation reactions. A plausible route includes:
-
Cyclization: Reacting L-cysteine with acetone to form 2,2-dimethylthiazolidine-4-carboxylic acid via imine formation and subsequent cyclization.
-
Esterification: Treating the carboxylic acid with methanol under acidic conditions to yield the methyl ester.
-
Salt Formation: Neutralizing the free base with hydrochloric acid to precipitate the hydrochloride salt .
This multi-step approach ensures high purity and scalability, as evidenced by commercial availability in quantities ranging from 1 mg to 50 mg .
Industrial-Scale Production
ChemDiv, a leading supplier, offers the compound in glass vials and 96-tube racks, optimized for high-throughput screening . The manufacturing process adheres to Good Laboratory Practices (GLP), with quality control measures including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to verify structural integrity and purity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced solubility in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol . The ester group confers moderate lipophilicity, enabling compatibility with organic reaction conditions. Stability studies indicate no decomposition under inert atmospheres at temperatures below 100°C .
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Peaks at 1740 cm (C=O stretch of ester), 1250 cm (C-O-C stretch), and 2550 cm (S-H stretch, if present) .
-
Mass Spectrometry: Molecular ion peak at 175.25 corresponding to the free base .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s thiazolidine core is a privileged structure in drug discovery, featured in antibiotics, antivirals, and enzyme inhibitors. Its ester group serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling diversification into active pharmaceutical ingredients (APIs) . For example, thiazolidine derivatives are pivotal in the synthesis of:
-
β-Lactamase Inhibitors: To combat antibiotic resistance.
-
Cysteine Protease Inhibitors: For treating parasitic infections.
Case Study: Antiviral Agent Development
Although direct applications remain proprietary, the structural similarity to reported thiazolidine-based antivirals suggests potential utility. For instance, substituting the ester with amide groups could yield candidates targeting viral proteases .
Future Directions
Stereochemical Investigations
The compound’s potential chirality—arising from the thiazolidine ring’s non-planar geometry—warrants enantioselective synthesis studies to explore pharmacodynamic implications .
Biological Activity Profiling
High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) could unveil novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume